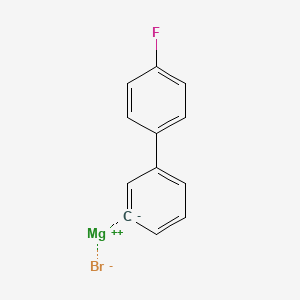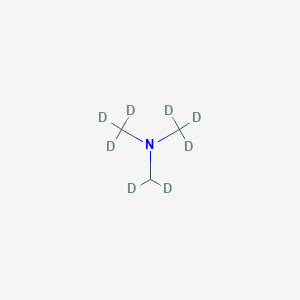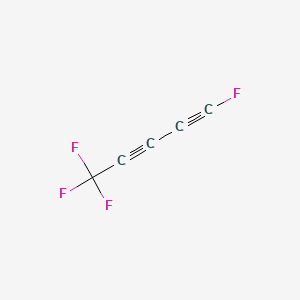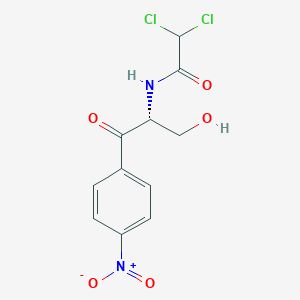
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a fluorinated phenyl group, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
4-Fluorobromobenzene+Magnesium→3-(4-Fluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- (4-(Trifluoromethyl)phenyl)magnesium bromide
Uniqueness
3-(4-Fluorophenyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom can also affect the compound’s stability and its interactions with other molecules.
Propiedades
Fórmula molecular |
C12H8BrFMg |
|---|---|
Peso molecular |
275.40 g/mol |
Nombre IUPAC |
magnesium;1-fluoro-4-phenylbenzene;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clave InChI |
GZJRKYIZBZOKJC-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)






![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
